(S)-Tetrahydro-2H-pyran-3-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-oxane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWPVCUHKJABMV-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](COC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264902 | |
| Record name | (3S)-Tetrahydro-2H-pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391742-13-4 | |
| Record name | (3S)-Tetrahydro-2H-pyran-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391742-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-Tetrahydro-2H-pyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Chemical Transformations and Derivatization of S Tetrahydro 2h Pyran 3 Carboxylic Acid
Carboxylic Acid Functional Group Modulations
The carboxylic acid moiety is the primary site for initial derivatization, serving as a handle for a wide array of chemical modifications. These transformations are fundamental for subsequent, more complex manipulations of the molecule.
The conversion of the carboxyl group into esters and amides is a common and crucial step. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents to facilitate the reaction under milder conditions. libretexts.org This reaction is reversible, and strategies such as using an excess of the alcohol or removing water can be employed to drive the reaction to completion. libretexts.org
Amidation reactions involve the coupling of the carboxylic acid with primary or secondary amines. libretexts.org Due to the lower reactivity of amines in the acidic conditions required for direct condensation, this transformation often necessitates the use of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. mdpi.comnih.gov The choice of coupling agent can be critical for sensitive substrates to avoid side reactions or racemization. nih.gov
| Derivative Type | Reagent | Conditions | Product |
| Ester | Methanol, H₂SO₄ (cat.) | Reflux | Methyl (S)-tetrahydro-2H-pyran-3-carboxylate |
| Ester | Benzyl alcohol, DCC, DMAP | CH₂Cl₂, Room Temp | Benzyl (S)-tetrahydro-2H-pyran-3-carboxylate |
| Amide | Benzylamine, HATU, DIPEA | DMF, Room Temp | (S)-N-Benzyl-tetrahydro-2H-pyran-3-carboxamide |
| Amide | Morpholine, EDCI, HOBt | CH₂Cl₂, Room Temp | (S)-(Morpholino)(tetrahydro-2H-pyran-3-yl)methanone |
Table 1: Representative Esterification and Amidation Reactions.
The carboxylic acid can be completely reduced to a primary alcohol, yielding (S)-(tetrahydro-2H-pyran-3-yl)methanol. This transformation requires powerful reducing agents, as the carboxyl group is at a high oxidation state. libretexts.org Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, typically used in an anhydrous ether solvent, followed by an aqueous workup to yield the alcohol. chemguide.co.uklibretexts.org Diborane (B₂H₆) is another suitable reagent, while milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards carboxylic acids. libretexts.orgchemguide.co.uk
The resulting primary alcohol is a versatile intermediate that can be oxidized to an "activated species" like an aldehyde. This partial oxidation allows for a host of subsequent carbon-carbon bond-forming reactions. The conversion of the primary alcohol to (S)-tetrahydro-2H-pyran-3-carbaldehyde can be accomplished using controlled oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation back to the carboxylic acid. chemguide.co.uk
| Transformation | Reagent(s) | Solvent | Product |
| Reduction | 1. LiAlH₄ 2. H₃O⁺ | Dry THF | (S)-(Tetrahydro-2H-pyran-3-yl)methanol |
| Oxidation | Dess-Martin periodinane (DMP) | CH₂Cl₂ | (S)-Tetrahydro-2H-pyran-3-carbaldehyde |
Table 2: Reduction and Subsequent Oxidation of the Carboxylic Acid.
Stereocontrolled Functionalization of the Tetrahydropyran (B127337) Core
Beyond modifying the carboxyl group, the tetrahydropyran ring itself can be functionalized. Achieving stereocontrol in these reactions is paramount to preserve and build upon the inherent chirality of the starting material.
Direct and regioselective functionalization of the saturated C-H bonds of the tetrahydropyran ring is a significant challenge. However, modern synthetic methods offer potential pathways. Regioselective halogenation can sometimes be achieved using radical initiators under photolytic conditions, though this can lead to mixtures of products. A more controlled approach involves using directing groups to guide the halogenating agent to a specific position. rsc.org Alternatively, specialized reagents can enhance regioselectivity. For instance, using N-halosuccinimides in a solvent like hexafluoroisopropanol (HFIP) can facilitate mild and regioselective halogenation of certain heterocycles, a principle that could be applied to tetrahydropyran derivatives. organic-chemistry.orgdntb.gov.ua
Hydroxylation can be achieved through various multi-step sequences, such as elimination to form an enol ether followed by epoxidation and ring-opening, or through direct C-H oxidation using powerful, often metal-based, catalysts. Another strategy involves the regioselective ring-opening of epoxides derived from the THP core to introduce both a hydroxyl and a halo group (a halohydrin), which can be further manipulated. nih.gov
| Position | Reaction | Reagent(s) | Potential Product |
| C-4 | Radical Bromination | NBS, AIBN, CCl₄, hv | (S)-4-Bromotetrahydro-2H-pyran-3-carboxylic acid |
| C-6 | Directed Halogenation | Pd(OAc)₂, N-Iodosuccinimide | (S)-6-Iodotetrahydro-2H-pyran-3-carboxylic acid derivative |
| C-2 | C-H Oxidation | RuCl₃, NaIO₄ | (S)-2-Hydroxytetrahydro-2H-pyran-3-carboxylic acid |
Table 3: Hypothetical Regioselective Functionalizations of the THP Core.
The aldehyde synthesized in section 3.1.2, (S)-tetrahydro-2H-pyran-3-carbaldehyde, is a key intermediate for extending the carbon framework via olefination reactions.
The Wittig reaction provides a reliable method for converting this aldehyde into an alkene by reacting it with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org The stereochemical outcome of the reaction (Z or E-alkene) is highly dependent on the nature of the ylide. Unstabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene. organic-chemistry.org
The Julia-Kocienski olefination is a powerful variation of the Julia olefination that reacts an aldehyde with a heteroaryl sulfone, typically yielding the E-alkene with high selectivity. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction is valued for its operational simplicity and mild conditions. mdpi.com Both reactions are indispensable for installing new carbon-carbon double bonds, which can be further functionalized (e.g., via hydrogenation, epoxidation, or dihydroxylation).
| Reaction | Reagent | Product Type | Example Product Name |
| Wittig (unstabilized) | Methyltriphenylphosphonium bromide, n-BuLi | Terminal alkene | (S)-3-Vinyltetrahydro-2H-pyran |
| Wittig (stabilized) | (Triphenylphosphoranylidene)acetonitrile | E-alkene | (S,E)-3-(Tetrahydro-2H-pyran-3-yl)acrylonitrile |
| Julia-Kocienski | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone, KHMDS | E-alkene | (S,E)-3-(Prop-1-en-1-yl)tetrahydro-2H-pyran |
Table 4: C-C Bond Forming Reactions on (S)-Tetrahydro-2H-pyran-3-carbaldehyde.
Pyrano-Ring Annulation and Heterocyclic Fusion Strategies
For the synthesis of more complex polycyclic systems, strategies that build additional rings onto the existing tetrahydropyran core are employed. "Annulation" refers to the process of building a new ring onto a pre-existing one. scripps.edu
One approach involves intramolecular reactions on suitably derivatized (S)-tetrahydro-2H-pyran-3-carboxylic acid. For example, an intramolecular Heck reaction can be used to form a fused pyran ring. espublisher.com Another powerful method is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring, and could be adapted to derivatives of the THP core. byjus.comnih.gov
Furthermore, the THP ring can be fused with other heterocyclic systems. This is particularly relevant in medicinal chemistry, where complex heterocyclic scaffolds are often desired. nih.gov For instance, derivatives can be designed to undergo intramolecular cyclization to form fused systems like pyranopyrans or other oxygen-containing heterocycles. nih.gov These strategies often rely on the careful placement of reactive functional groups on side chains attached to the original THP ring, which then react to close the new ring system. Methodologies for constructing THP rings, such as intramolecular cyclizations onto epoxides or oxocarbenium ions, can be adapted for these fusion strategies. nih.govrsc.org
Synthesis of Pyrano[3,2-c]pyridazinone Derivatives
The fusion of a pyridazinone ring to the tetrahydropyran moiety leads to the formation of pyrano[3,2-c]pyridazinone derivatives. These compounds are of interest due to their potential biological activities. scispace.com A general and effective strategy for constructing the pyridazinone ring involves the cyclocondensation of a hydrazine (B178648) with a 1,4-dicarbonyl compound, specifically a γ-keto acid or its ester derivative.
The synthetic pathway commences with the conversion of this compound into a key intermediate, an ester derivative bearing a keto group at the C4 position, such as methyl (S)-4-oxotetrahydro-2H-pyran-3-carboxylate. This transformation creates the necessary electrophilic centers for the subsequent cyclization.
The crucial step is the reaction of this γ-keto ester with a hydrazine derivative (e.g., hydrazine hydrate (B1144303) or a substituted hydrazine). The reaction typically proceeds by initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the ester carbonyl, leading to cyclization and elimination of methanol. This sequence directly yields the desired tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one core structure.
The reaction conditions for this cyclocondensation are generally mild, often involving heating the reactants in a suitable solvent like ethanol (B145695) or acetic acid. The choice of the hydrazine derivative allows for the introduction of various substituents on the nitrogen atom of the pyridazinone ring, enabling the synthesis of a library of analogues for further investigation.
Table 1: Synthesis of Pyrano[3,2-c]pyridazinone Derivative
| Step | Starting Material | Reagent(s) | Intermediate/Product | General Conditions |
|---|---|---|---|---|
| 1 | This compound | 1. SOCl₂2. CH₃OH | Methyl (S)-tetrahydro-2H-pyran-3-carboxylate | Standard esterification |
| 2 | Methyl (S)-tetrahydro-2H-pyran-3-carboxylate | Oxidation (e.g., RuO₄) | Methyl (S)-4-oxotetrahydro-2H-pyran-3-carboxylate | Controlled oxidation |
Note: This table represents a plausible synthetic route. Specific yields and reaction conditions would require experimental validation.
Formation of Pyrano[2,3-b]pyridine and Pyrrolo[2,3-d]pyridine Fused Systems
The derivatization of this compound can also be directed towards the synthesis of nitrogen-containing fused systems like pyrano[2,3-b]pyridines. The construction of these heterocyclic scaffolds often relies on multicomponent reactions or condensation strategies that require specifically functionalized pyran precursors.
Pyrano[2,3-b]pyridine Systems:
The synthesis of a pyrano[2,3-b]pyridine ring system from the starting tetrahydropyran scaffold necessitates the introduction of functionalities that can participate in a pyridine (B92270) ring-forming reaction. One established method for pyridine synthesis is the Guareschi-Thorpe condensation, which involves the reaction of a β-keto ester with a cyanoacetamide.
To utilize this approach, this compound must first be converted into a suitable β-keto ester derivative, such as ethyl (S)-2-acetyltetrahydro-2H-pyran-3-carboxylate. This can be envisioned through a sequence involving esterification, α-formylation, and subsequent methylation. The resulting β-keto ester can then be reacted with cyanoacetamide in the presence of a base like piperidine (B6355638) or triethylamine. The reaction proceeds through a series of Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration steps to afford the fused 2-pyridone system, specifically a substituted 4,5,6,7-tetrahydro-pyrano[2,3-b]pyridin-2(3H)-one.
Table 2: Plausible Synthesis of a Pyrano[2,3-b]pyridine Derivative
| Precursor | Reagents | Product | Reaction Type |
|---|---|---|---|
| Ethyl (S)-2-acetyltetrahydro-2H-pyran-3-carboxylate | Cyanoacetamide, Piperidine | Ethyl (S)-5-amino-2-methyl-4-oxo-3,4,5,6,7,8-hexahydro-2H-pyrano[2,3-b]pyridine-3-carboxylate | Guareschi-Thorpe Condensation |
Note: The synthesis of the required precursors from this compound would involve multiple synthetic steps not detailed here.
Pyrrolo[2,3-d]pyridine Fused Systems:
The synthesis of pyrrolo[2,3-d]pyridine (7-azaindole) frameworks typically starts from appropriately substituted pyridine or pyrrole (B145914) precursors. The direct synthesis of a pyrrolo[2,3-d]pyridine fused system from a tetrahydropyran-based starting material like this compound is not a commonly documented transformation and presents significant synthetic challenges. The construction would require extensive functionalization of the pyran ring to build the pyrrole moiety and subsequent aromatization, a complex and likely low-yielding process. While syntheses for the related pyrrolo[2,3-d]pyrimidine systems are known, these typically involve the condensation of reagents like 6-aminouracil (B15529) with α-haloketones or other precursors not readily derived from this compound. nih.gov Therefore, the formation of pyrrolo[2,3-d]pyridine fused systems from this specific starting material is not a well-established synthetic route.
Strategic Utility As a Chiral Building Block in Complex Chemical Architecture
Applications in Natural Product Synthesis Scaffolds
The tetrahydropyran (B127337) motif is a common structural feature in a wide array of biologically active natural products. While numerous methods exist for the de novo construction of the THP ring, the use of pre-formed chiral building blocks like (S)-Tetrahydro-2H-pyran-3-carboxylic acid offers a direct and efficient strategy to install this core structure with predetermined stereochemistry.
One notable, albeit related, application involves the synthesis of analogues of β-hydroxyisovalerylshikonin. Research into novel analogues with potential antitumor activities has utilized tetrahydropyran-3-carboxylic acid to introduce oxygen-containing substituents onto the side-chain of shikonin nih.gov. This approach allows for the systematic modification of the natural product's structure to explore structure-activity relationships, aiming to enhance cytotoxic effects against cancer cell lines nih.gov. Although the specific use of the (S)-enantiomer is not explicitly detailed in all public-facing documents, this example underscores the utility of the parent acid in accessing complex, biologically relevant scaffolds.
The synthesis of natural products containing the 2,6-disubstituted tetrahydropyran core, such as (-)-Centrolobine, often involves intricate stereoselective cyclization reactions to form the THP ring. While many reported syntheses build the ring from acyclic precursors, the principle of using chiral synthons to guide stereochemistry is central to these efforts. The availability of molecules like this compound from the chiral pool provides a potential starting point for such complex syntheses, offering a reliable way to introduce one of the key stereocenters.
Contributions to Complex Heterocyclic Compound Construction
This building block is instrumental in constructing larger, polycyclic systems that are of interest in medicinal chemistry. For instance, the carboxylic acid can be converted to an amide, ester, or ketone, which can then participate in intramolecular cyclization reactions to form fused or bridged heterocyclic systems. The defined stereocenter at the 3-position of the THP ring plays a crucial role in directing the stereochemical outcome of these subsequent transformations, leading to the diastereoselective formation of complex architectures.
The general versatility of carboxylic acids in the synthesis of heterocycles is well-documented. They can be transformed into key intermediates for reactions such as the Pictet-Spengler or Bischler-Napieralski reactions, which are fundamental in the synthesis of tetrahydroisoquinolines and other nitrogen-containing heterocycles. By starting with a chiral carboxylic acid like the title compound, chirality can be embedded within these complex heterocyclic frameworks.
Role in the Design and Synthesis of Advanced Organic Intermediates for Diverse Applications
This compound serves as a key intermediate in the synthesis of various advanced organic molecules, particularly for the pharmaceutical industry. Its structure is considered a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. This makes it an attractive starting point for the development of new drug candidates.
The compound's utility stems from its ability to undergo a wide range of chemical transformations. The carboxylic acid moiety can be readily modified to create esters, amides, and other derivatives, which can then be used in coupling reactions to build more complex molecules. For example, its hydrazide derivative, tetrahydro-2H-pyran-3-carboxylic acid hydrazide, is utilized as an intermediate in synthetic organic chemistry and medicinal chemistry for pharmaceutical applications.
The table below illustrates some of the key derivatives of this compound and their applications as advanced intermediates.
| Derivative | Intermediate Type | Application Area |
| Methyl (S)-tetrahydro-2H-pyran-3-carboxylate | Ester Intermediate | Used in coupling reactions and as a precursor for further functionalization. |
| (S)-Tetrahydro-2H-pyran-3-carboxamide | Amide Intermediate | Precursor for amines via Hofmann rearrangement or used in hydrogen-bonding interactions in drug targets. |
| ((S)-Tetrahydro-2H-pyran-3-yl)methanol | Alcohol Intermediate | Can be used to introduce the chiral THP moiety via ether or ester linkages. |
| (S)-Tetrahydro-2H-pyran-3-amine | Amine Intermediate | A key building block for introducing a chiral basic center into a molecule. |
These intermediates are valuable in the development of therapeutic agents, including those targeting neurological disorders. The stability and solubility properties conferred by the tetrahydropyran ring are often advantageous in drug design and formulation.
Stereochemical Control and Conformational Analysis of S Tetrahydro 2h Pyran 3 Carboxylic Acid Systems
Enantiomeric Excess Determination and Optical Purity Assessment
The determination of enantiomeric excess (ee) and optical purity is fundamental in asymmetric synthesis to quantify the success of a stereoselective transformation. For chiral carboxylic acids like (S)-Tetrahydro-2H-pyran-3-carboxylic acid, several analytical techniques are commonly employed.
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods for separating enantiomers. The technique involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For carboxylic acids, anion-exchange type CSPs are often effective. While specific protocols for this compound are not detailed in the surveyed literature, the general approach would involve dissolving the analyte in a suitable mobile phase and analyzing it on a column packed with a CSP, such as one based on quinine (B1679958) or quinidine (B1679956) derivatives. tcichemicals.com
NMR Spectroscopy with Chiral Auxiliaries: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govacs.org
Chiral Solvating Agents (CSAs): A chiral solvating agent, such as a BINOL-based amino alcohol or a Cinchona alkaloid dimer, is added to the NMR sample of the racemic or enriched carboxylic acid. nih.govacs.org The CSA forms transient diastereomeric complexes with each enantiomer through non-covalent interactions (e.g., hydrogen bonding). These complexes have distinct chemical environments, resulting in separate, distinguishable signals in the ¹H or ¹³C NMR spectrum for each enantiomer. The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio. acs.orgrsc.org
Chiral Derivatizing Agents (CDAs): The carboxylic acid is covalently reacted with an enantiomerically pure chiral derivatizing agent (e.g., a chiral amine or alcohol) to form a mixture of diastereomers. researchgate.netresearchgate.net These diastereomers have different physical properties and can be distinguished by standard, non-chiral chromatography or NMR spectroscopy. This method is robust but requires that the derivatization reaction proceeds to completion without any kinetic resolution or racemization. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, and the signal intensity is proportional to the concentration and enantiomeric excess of the sample. This method can be adapted for the rapid analysis of chiral carboxylic acids by forming chiroptically active metal complexes that display strong CD signals. nih.gov
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | High accuracy and resolution; direct analysis. | Requires specialized, often expensive, chiral columns; method development can be time-consuming. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes results in separate NMR signals for each enantiomer. | Rapid, non-destructive, requires only small sample sizes. nih.gov | Signal separation (ΔΔδ) may be small; depends on the choice of CSA and solvent. |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction to form stable diastereomers which are then analyzed by standard NMR. | Often results in large signal separation; can be analyzed on standard equipment. | Reaction must be quantitative; risk of racemization or kinetic resolution. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of circularly polarized light, which is proportional to ee. | High-throughput potential; sensitive. nih.gov | Requires a chromophore near the stereocenter; calibration curve is often necessary. |
Diastereoselectivity in Multi-Chiral Center Syntheses
The synthesis of complex molecules often requires the construction of multiple stereocenters within a single structure. When incorporating the this compound scaffold into a larger molecule, controlling the stereochemical outcome of subsequent reactions is paramount. Diastereoselectivity refers to the preferential formation of one diastereomer over others. High diastereoselectivity is often achieved by exploiting the steric and electronic properties of the starting materials and reagents in reactions such as Prins cyclizations and Michael additions.
The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde and a homoallylic alcohol to form a substituted tetrahydropyran (B127337) ring. nih.govresearchgate.net The stereochemical outcome is highly dependent on the geometry of the reactants and the reaction conditions, often proceeding through a chair-like transition state to minimize steric interactions. nih.gov This methodology allows for the stereocontrolled synthesis of highly substituted THPs. For example, indium trichloride-mediated cyclizations have been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivities. datapdf.com Similarly, multicomponent reactions involving Prins-type cyclizations can yield single diastereomers of complex tetrahydropyran derivatives. nih.govdocumentsdelivered.comresearchgate.net
| Reaction Type | Catalyst/Mediator | Key Features | Reported Diastereoselectivity |
|---|---|---|---|
| Prins Cyclization | InCl₃ | Cyclization of homoallyl alcohols with aldehydes. Stereochemistry correlates with alkene geometry. datapdf.com | High to excellent |
| Prins-Ritter Reaction | HBF₄·OEt₂ | Three-component reaction of a homoallylic alcohol, aldehyde, and nitrile. researchgate.net | Highly diastereoselective (single diastereomer isolated) |
| Tandem Allylation/Silyl-Prins Cyclization | Ce(NO₃)₃ / SDS | Sequential allylation and silyl-Prins cyclization tolerates acid-sensitive groups. nih.gov | Stereoselective |
| O₃ReOH-catalyzed Prins Cyclization | O₃ReOH | Direct synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.org | Stereoselective |
Conformational Landscape and Energetics of the Tetrahydropyran Ring
The biological activity of cyclic molecules is intimately linked to their three-dimensional shape. The tetrahydropyran ring is not planar and, like cyclohexane, exists in several conformations, primarily the low-energy chair forms and higher-energy boat and twist-boat forms. For most substituted tetrahydropyrans, the chair conformation is significantly more stable. rsc.org The energy barrier between chair and boat conformations is approximately 5–8 kcal/mol.
In this compound, the carboxylic acid group is a substituent on the ring. To minimize steric strain, particularly 1,3-diaxial interactions, substituents on a six-membered ring preferentially occupy the equatorial position. libretexts.org Therefore, the most stable conformation of this compound is predicted to be a chair form with the C3-carboxylic acid group in an equatorial orientation.
Experimental determination of conformation heavily relies on ¹H NMR spectroscopy, specifically the measurement of proton-proton coupling constants (³JHH). nih.govauremn.org.br These values are related to the dihedral angle between the protons via the Karplus equation. By analyzing these coupling constants, the geometry of the ring and the axial or equatorial nature of its substituents can be determined. For instance, a conformational analysis of the related (2R,3S,5R)-2,5-dimethyltetrahydropyran-3-carboxylic acid confirmed a chair conformation with the C3-carboxylic acid group in an equatorial position by comparing experimental NMR data with theoretical calculations. scielo.org.mx
Furthermore, the carboxylic acid functional group itself has a conformational preference, existing in either a syn or anti conformation regarding the C-O-H angle. While the syn conformer is generally more stable by 5–7 kcal/mol in the gas phase, this energy difference can be significantly reduced to 2–3 kcal/mol in a solvent, suggesting that the anti conformer may be functionally relevant in solution. nih.gov
Influence of Substituent Effects on Pyran Ring Conformation and Reactivity
The conformational preferences and chemical reactivity of the tetrahydropyran ring are significantly influenced by the nature and position of its substituents. These influences can be categorized into steric and electronic effects.
Steric Effects and A-Values: The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its conformational free energy, or A-value . wikipedia.org A larger A-value indicates a greater steric bulk and a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org For example, a tert-butyl group has a much larger A-value (~5.0 kcal/mol) than a methyl group (1.7 kcal/mol), and thus will almost exclusively occupy an equatorial position. libretexts.org While A-values are traditionally determined for cyclohexane, they provide a valuable framework for predicting the conformation of substituted tetrahydropyrans.
| Substituent | A-Value (kcal/mol) |
|---|---|
| -F | 0.24 |
| -Cl | 0.53 |
| -Br | 0.48 |
| -OH | 0.87 |
| -CH₃ | 1.7 |
| -CH(CH₃)₂ (isopropyl) | 2.2 |
| -C(CH₃)₃ (tert-butyl) | 5.0 |
Data sourced from Chemistry LibreTexts. libretexts.org
Electronic Effects and Reactivity: Substituents also exert electronic effects, which can be inductive or resonance-based. lumenlearning.com Electron-withdrawing groups (e.g., halogens, carbonyls) decrease the electron density of the ring, while electron-donating groups (e.g., alkoxy, amino groups) increase it. These effects can influence the reactivity of the ring and its functional groups. For example, an electron-withdrawing group adjacent to the ring oxygen can inductively destabilize the formation of an intermediate oxocarbenium ion, thereby reducing the rate of reactions like glycosylation or acetal (B89532) substitution. nih.gov
Studies on halogenated pyran analogues demonstrate how substituents can physically distort the ring. The introduction of axial halogen substituents can lead to 1,3-diaxial repulsion, causing deviations in the intra-annular torsion angles of the pyran ring. nih.govbeilstein-archives.org The extent of this distortion increases with the size of the halogen (F < Cl < Br < I), showcasing a direct link between substituent properties and the precise geometry of the heterocyclic ring. nih.gov This can, in turn, affect the molecule's reactivity and how it interacts with biological targets. acs.org
| Torsion Angle | C4-F (°C) | C4-Cl (°C) | C4-Br (°C) | C4-I (°C) |
|---|---|---|---|---|
| C1–C2–C3–C4 | -49.4 | -46.9 | -46.5 | -46.0 |
| C2–C3–C4–C5 | -46.6 | -49.6 | -50.0 | -50.6 |
Data extracted from a solid-state conformational analysis of halogenated pyrans, showing deviation from ideal geometries due to substituent effects. nih.gov
Advanced Spectroscopic Characterization and Analytical Methodologies for Stereochemical Assignment and Purity
High-Field Nuclear Magnetic Resonance Spectroscopy for Stereoisomer Differentiation
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. However, in the absence of a chiral environment, the NMR spectra of enantiomers are identical. To differentiate between the (S) and (R) enantiomers of Tetrahydro-2H-pyran-3-carboxylic acid, the use of a chiral solvating agent (CSA) is essential.
The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. These diastereomeric complexes are not mirror images and, as a result, exhibit different NMR spectral properties. This leads to the splitting of signals in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.
Commonly used chiral solvating agents for carboxylic acids include amino alcohols and their derivatives. For instance, BINOL-based amino alcohols have demonstrated excellent enantiodifferentiation capabilities for a variety of carboxylic acids. nih.govrsc.org The interaction between the CSA and the carboxylic acid typically involves hydrogen bonding and other non-covalent interactions, leading to distinct chemical shift nonequivalence (ΔΔδ) for corresponding protons in the two enantiomers.
Table 1: Hypothetical ¹H NMR Data for the Enantiodiscrimination of Tetrahydro-2H-pyran-3-carboxylic acid using a Chiral Solvating Agent (CSA)
| Proton | Chemical Shift (ppm) - (S)-enantiomer with CSA | Chemical Shift (ppm) - (R)-enantiomer with CSA | Chemical Shift Nonequivalence (ΔΔδ, ppm) |
| H3 (methine) | 2.65 | 2.62 | 0.03 |
| H2 (axial) | 4.10 | 4.08 | 0.02 |
| H2 (equatorial) | 3.55 | 3.56 | -0.01 |
| H6 (axial) | 3.95 | 3.93 | 0.02 |
| H6 (equatorial) | 3.40 | 3.41 | -0.01 |
This data is illustrative and based on general principles of chiral NMR analysis.
Chiral Chromatographic Techniques (e.g., HPLC, GC) for Enantiomeric Separation
Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC):
The direct separation of enantiomers of carboxylic acids can be effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly successful for this class of compounds. osdd.netnih.gov The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.
For the analysis of (S)-Tetrahydro-2H-pyran-3-carboxylic acid, a typical approach would involve a normal-phase or polar organic mobile phase. The inclusion of a small amount of an acidic modifier, such as trifluoroacetic acid or formic acid, in the mobile phase is often necessary to improve peak shape and resolution by suppressing the ionization of the carboxylic acid.
Table 2: Illustrative Chiral HPLC Method for the Enantiomeric Separation of Tetrahydro-2H-pyran-3-carboxylic acid
| Parameter | Condition |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 9.7 min |
| Resolution (Rs) | > 1.5 |
This method is a representative example and would require optimization for this specific compound.
Chiral Gas Chromatography (GC):
The direct analysis of free carboxylic acids by GC is generally not feasible due to their low volatility and tendency to adsorb onto the stationary phase. Therefore, derivatization is a prerequisite for the chiral GC analysis of this compound. A common approach is the conversion of the carboxylic acid to its corresponding methyl ester.
The resulting chiral methyl ester can then be separated on a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative. nih.govnih.gov
Table 3: Representative Chiral GC Method for the Enantiomeric Separation of Methyl Tetrahydro-2H-pyran-3-carboxylate
| Parameter | Condition |
| Derivatization | Esterification with Methanol/HCl |
| Column | Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Carrier Gas | Helium |
| Oven Program | 80°C (1 min hold), then ramp to 150°C at 5°C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (S)-enantiomer | ~ 12.2 min |
| Retention Time (R)-enantiomer | ~ 12.5 min |
This method is illustrative and would need to be optimized for the specific derivative.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution. researchgate.net These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule.
The absolute configuration is determined by comparing the experimentally measured VCD or ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (S)-enantiomer). A good agreement between the experimental and calculated spectra confirms the absolute configuration of the sample.
For carboxylic acids like this compound, intermolecular hydrogen bonding can lead to the formation of dimers or higher-order aggregates, which can significantly influence the VCD and ECD spectra. tcichemicals.comnih.gov Therefore, it is crucial to consider these intermolecular interactions in the theoretical calculations, often by performing concentration-dependent studies or by using additives that can break up these aggregates. acs.org
While specific VCD and ECD spectra for this compound are not available in the public domain, the general characteristics can be predicted. The VCD spectrum would exhibit characteristic bands in the mid-infrared region, particularly for the C=O stretching and O-H bending vibrations of the carboxylic acid group, as well as C-O and C-H vibrations of the pyran ring. The ECD spectrum would show Cotton effects in the UV region corresponding to the electronic transitions of the carboxyl chromophore.
Table 4: Predicted Spectral Regions of Interest for VCD and ECD Analysis of this compound
| Technique | Spectral Region | Key Vibrational/Electronic Transitions |
| VCD | 1600-1800 cm⁻¹ | C=O stretching |
| 1200-1400 cm⁻¹ | O-H bending, C-O stretching | |
| 2800-3000 cm⁻¹ | C-H stretching | |
| ECD | 200-240 nm | n → π* transition of the carboxyl group |
X-ray Crystallography of Chiral Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. However, for a single enantiomer to be analyzed by X-ray diffraction, it must first be obtained in a crystalline form. For carboxylic acids, this is often achieved by forming a salt with a chiral resolving agent, typically a chiral amine.
The reaction of racemic Tetrahydro-2H-pyran-3-carboxylic acid with a single enantiomer of a chiral amine, such as (R)-1-phenylethylamine, results in the formation of a mixture of two diastereomeric salts: [(S)-acid • (R)-amine] and [(R)-acid • (R)-amine]. These diastereomers have different physical properties, including solubility, which often allows for their separation by fractional crystallization.
Once a single crystal of one of the diastereomeric salts is obtained, its structure can be determined by X-ray diffraction. Since the absolute configuration of the chiral amine is known, the absolute configuration of the carboxylic acid can be unambiguously assigned.
While a crystal structure for a diastereomeric salt of this compound is not publicly available, a study on a related compound, 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, showed that it crystallizes as a racemate. chemicalbook.com This highlights the necessity of forming a diastereomeric derivative for the successful determination of the absolute configuration of such chiral carboxylic acids by X-ray crystallography.
Table 5: Typical Crystallographic Data for a Diastereomeric Salt of a Chiral Carboxylic Acid
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.5 Å, b = 12.3 Å, c = 15.8 Å |
| Z (molecules per unit cell) | 4 |
| Flack Parameter | ~ 0.0 (for the correct enantiomer) |
This data is hypothetical and serves as an example of the type of information obtained from an X-ray crystallographic analysis.
Computational Chemistry and Mechanistic Elucidation of Reactions Involving S Tetrahydro 2h Pyran 3 Carboxylic Acid
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal for investigating the mechanisms of reactions involving the tetrahydropyran (B127337) ring and the carboxylic acid functional group. These methods allow for the precise calculation of the electronic structure of reactants, products, and, crucially, the high-energy transition states that connect them.
For reactions such as esterification, amidation, or ring-opening, quantum chemical modeling can elucidate the step-by-step process. openstax.org For instance, in an acid-catalyzed esterification, calculations can determine the geometry and energy of the protonated carbonyl intermediate, the subsequent tetrahedral intermediate formed upon nucleophilic attack by an alcohol, and the transition states for each step. openstax.org
Studies on similar heterocyclic aldehydes, such as 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, have utilized quantum-chemical modeling to explore disproportionation reactions like the Cannizzaro reaction. researchgate.netresearchgate.net These studies optimize the geometry of reactants and transition states and calculate their heats of formation to determine the most likely reaction pathways, such as different modes of hydride transfer. researchgate.netresearchgate.net Such methodologies are directly applicable to understanding the reactivity of the carboxylic acid group on the (S)-Tetrahydro-2H-pyran-3-carboxylic acid scaffold. DFT calculations with functionals like B3LYP and basis sets such as 6-31G(d,p) are commonly employed for geometry optimizations and vibrational analysis to confirm that the identified structures correspond to energy minima (stable molecules) or first-order saddle points (transition states). semanticscholar.org
Table 1: Typical Parameters in Quantum Chemical Studies for Reaction Mechanism Elucidation
| Parameter | Method/Basis Set | Purpose |
|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP/6-31G(d,p)) | To find the lowest energy structure of reactants, intermediates, and products. semanticscholar.org |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | To locate the saddle point on the potential energy surface representing the reaction barrier. |
| Vibrational Frequency Analysis | DFT (e.g., B3LYP/6-31G(d,p)) | To confirm stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency). semanticscholar.org |
| Energy Calculations | DFT (e.g., B3LYP/6-311++G(d,p)) | To determine the relative energies of all species and calculate reaction enthalpies and activation energies. semanticscholar.org |
| Solvation Effects | Polarizable Continuum Model (PCM) | To simulate the reaction environment in a solvent and obtain more accurate energy values. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of this compound over time. Unlike static quantum chemical calculations, MD simulations account for temperature and solvent effects, offering a realistic picture of the molecule's flexibility and preferred shapes in solution. nih.gov
The conformational flexibility of the tetrahydropyran ring, which typically adopts chair or boat conformations, can be thoroughly investigated. MD simulations can quantify the energetic barriers between different conformers and the relative populations of each state. For halogenated pyran analogues, DFT calculations have been used to corroborate that certain conformations, such as the 4C1 chair form, are preferred despite potential steric repulsions. beilstein-journals.org
Furthermore, the orientation of the carboxylic acid group is a key aspect of the molecule's conformation. Studies on simple carboxylic acids have used MD simulations to investigate the relative stability of the syn and anti conformations of the C-O-H angle, revealing that while the syn state is generally preferred, the anti state can also be present in solution. escholarship.org These simulations typically employ force fields like the General Amber Force Field (GAFF) or Optimized Potentials for Liquid Simulations (OPLS) to define the interatomic forces. semanticscholar.orgnih.govescholarship.org By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can also reveal detailed information about solute-solvent hydrogen bonding interactions. semanticscholar.orgnih.gov
Table 2: Key Outputs from Molecular Dynamics Simulations for Conformational Analysis
| Output | Description | Significance |
|---|---|---|
| Trajectory | A time-series of atomic coordinates. | Visualizes molecular motion and conformational changes. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the simulation and identifies conformational shifts. |
| Potential Energy Surface (PES) | A map of the system's energy as a function of specific coordinates (e.g., dihedral angles). | Identifies stable conformers (energy minima) and transition barriers. escholarship.org |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Characterizes the structure of solvent shells and identifies key intermolecular interactions like hydrogen bonds. |
Theoretical Prediction of Spectroscopic Parameters
Computational methods are widely used to predict the spectroscopic properties of molecules, which serves as a powerful tool for structural confirmation when compared with experimental data. For this compound, theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
DFT calculations are the workhorse for predicting vibrational frequencies (correlating to IR spectra) and NMR chemical shifts (1H and 13C). nih.gov By optimizing the molecule's geometry and calculating the second derivatives of the energy, a set of vibrational modes and their corresponding frequencies can be obtained. nih.gov Similarly, NMR shieldings can be calculated and converted into chemical shifts by referencing them against a standard compound like tetramethylsilane. Studies on related molecules like Chromone-3-Carboxylic Acid have demonstrated good agreement between spectroscopic data calculated via DFT and experimental results. nih.gov
For electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the energies of electronic excitations, which correspond to absorption bands in a UV-Vis spectrum. semanticscholar.org This can provide insight into the electronic transitions occurring within the molecule. More advanced machine learning models are also being developed to predict spectroscopic properties with high accuracy from low-cost electronic descriptors, promising faster screening of molecular properties in the future. ehu.es
Table 3: Computational Methods for Spectroscopic Parameter Prediction
| Spectrum | Computational Method | Basis Set Example | Predicted Parameters |
|---|---|---|---|
| Infrared (IR) | DFT (e.g., B3LYP) | 6-311++G(d,p) | Vibrational frequencies and intensities. nih.gov |
| NMR (1H, 13C) | DFT with Gauge-Independent Atomic Orbital (GIAO) method | 6-311++G(d,p) | Isotropic shielding values, converted to chemical shifts (ppm). nih.gov |
| UV-Vis | TD-DFT (e.g., CAM-B3LYP) | 6-311++G(d,p) | Excitation energies (λmax) and oscillator strengths. semanticscholar.org |
Docking and Molecular Modeling for Scaffold Design
The this compound structure represents a valuable scaffold for the design of new molecules with potential biological activity. Molecular docking and modeling are computational techniques central to this structure-based drug design process. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov Using the tetrahydropyran scaffold as a starting point, derivatives can be designed in silico and then "docked" into the active site of a target receptor. A scoring function then estimates the binding affinity, helping to prioritize which compounds are most promising for synthesis and experimental testing. researchgate.net This process involves preparing the 3D structures of both the protein receptor and the ligand, performing the docking simulation to explore various binding poses, and analyzing the resulting ligand-receptor complexes to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. nih.govresearchgate.net
For example, various pyran-containing compounds have been designed and evaluated computationally as potential inhibitors for different enzymes. nih.gov The this compound core provides a rigid, stereochemically defined framework with functional handles (the carboxylic acid) that can be modified to optimize interactions with a target, making it an attractive starting point for developing new therapeutic agents. uran.ua
Table 4: Steps in a Typical Molecular Docking Workflow
| Step | Description | Tools/Software Examples |
|---|---|---|
| 1. Target Preparation | Obtaining and preparing the 3D structure of the protein, including adding hydrogens and assigning charges. | Protein Data Bank (PDB), AutoDockTools |
| 2. Ligand Preparation | Generating the 3D structure of the ligand (e.g., a derivative of the tetrahydropyran scaffold) and minimizing its energy. researchgate.net | ChemDraw, Avogadro, MOPAC |
| 3. Docking Simulation | Placing the ligand in the target's binding site and searching for the best-fitting poses using a specific algorithm. | AutoDock, Glide, GOLD |
| 4. Scoring and Analysis | Ranking the generated poses based on a scoring function that estimates binding affinity and analyzing intermolecular interactions. researchgate.net | PyMOL, Discovery Studio Visualizer |
Future Prospects and Emerging Research Trajectories for S Tetrahydro 2h Pyran 3 Carboxylic Acid Chemistry
Development of Highly Stereoselective and Atom-Economical Syntheses
The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, a primary objective in contemporary organic synthesis is the development of methods that provide precise control over the three-dimensional arrangement of atoms. For derivatives of (S)-Tetrahydro-2H-pyran-3-carboxylic acid, this translates to a demand for highly stereoselective synthetic routes.
Emerging research is focused on catalytic asymmetric methods that can construct the tetrahydropyran (B127337) ring with high enantiomeric and diastereomeric purity from simple precursors. One such advanced strategy involves the Brønsted acid-mediated cyclization of allylsilyl alcohols. core.ac.uk This approach has proven effective for the stereoselective preparation of polysubstituted tetrahydropyrans, yielding products with excellent diastereoselectivities, often greater than 95:5. core.ac.uk Another innovative and stereoselective method is the metal-free ring-expansion of monocyclopropanated furans, which provides access to highly functionalized dihydro-2H-pyran derivatives that can be further elaborated. nih.gov This process is notable for its scalability and the use of environmentally benign conditions. nih.gov
Beyond stereoselectivity, the principle of atom economy—maximizing the incorporation of reactant atoms into the final product—is a key tenet of green chemistry. jocpr.com Future synthetic routes will increasingly prioritize transformations that minimize waste. Atom-economical reactions such as cycloadditions, tandem reactions, and catalytic hydrogenations are ideal for this purpose. nih.gov For instance, a Diels-Alder reaction, which can exhibit 100% atom economy, could be envisioned as a key step in constructing the pyran ring system, followed by stereoselective reduction. jocpr.com
Interactive Table 1: Comparison of Modern Stereoselective Synthesis Methods
| Method | Key Features | Typical Diastereoselectivity | Atom Economy | Reference |
|---|---|---|---|---|
| Brønsted Acid-Mediated Cyclization | Utilizes allylsilyl alcohols; mild acid catalysis. | > 95:5 | High | core.ac.uk |
| Ring-Expansion of Cyclopropanated Furans | Metal-free; microwave-assisted; scalable. | High (product-dependent) | Moderate to High | nih.gov |
| Biomimetic Diels-Alder Cycloaddition | Pericyclic reaction; can be solvent-free; minimal reagents. | High | Excellent (often 100%) | nih.gov |
Exploration of Novel Reactivity and Unprecedented Transformations
While the synthesis of the this compound core is crucial, exploring its reactivity to generate diverse molecular architectures is an equally important research frontier. The inherent functionality of the molecule—a cyclic ether and a carboxylic acid—provides multiple handles for chemical modification. However, future research will likely delve into more unconventional transformations that leverage the unique electronic properties of the pyran ring.
One area of exploration involves ring transformations. Related heterocyclic systems, such as 2H-pyran-2-ones, are known to undergo nucleophilic attack that leads to ring-opening and rearrangement, providing pathways to new carbocyclic or heterocyclic scaffolds. clockss.org Investigating analogous reactions for saturated tetrahydropyran systems could unlock novel synthetic possibilities. For example, selective cleavage of a C-O bond followed by intramolecular reaction with a derivative of the carboxylic acid could lead to complex fused or spirocyclic systems.
Furthermore, the development of selective C-H activation/functionalization reactions on the tetrahydropyran ring would be a significant breakthrough. Such methods would allow for the direct installation of new functional groups at specific positions without the need for pre-functionalized starting materials, thereby streamlining synthetic sequences and providing rapid access to novel analogues. Research into the reactivity of tetrahydropyrans in cycloaddition reactions with strained molecules like alkynes is also an emerging area, offering a pathway to complex fused ring systems. rsc.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic discoveries from the laboratory to industrial-scale production necessitates processes that are safe, efficient, and scalable. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages in this regard. The use of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. rsc.org
For the synthesis of this compound and its derivatives, flow chemistry could be particularly beneficial. For instance, the generation and use of reactive intermediates can be managed more safely in a continuous system. durham.ac.uk A tube-in-tube reactor design has been successfully used to deliver gaseous reagents like CO2 for the synthesis of carboxylic acids in a continuous fashion, a technology directly applicable to the synthesis of the target molecule. durham.ac.uk Recent developments have also shown that the direct oxidation of alcohols to carboxylic acids using hydrogen peroxide can be achieved with high efficiency and stability in a continuous-flow system. rsc.org
Pairing flow chemistry with automated synthesis platforms represents the next step in accelerating chemical discovery. nih.gov Automated systems can perform numerous reactions in parallel, rapidly exploring a wide range of substrates, reagents, and conditions. sciforum.net This high-throughput experimentation can significantly shorten the time required to optimize a synthetic route or to generate a library of derivatives for biological screening. An automated, continuous flow synthesis of complex heterocyclic scaffolds has already been demonstrated, showcasing the power of this integrated approach. nih.gov The future of this compound chemistry will likely involve the development of modular, automated flow platforms that enable its synthesis and diversification on demand.
Interactive Table 2: Batch vs. Flow Synthesis for Carboxylic Acid Production
| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow | Reference |
|---|---|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat exchange | Enhanced safety, fewer side reactions | rsc.org |
| Mass Transfer | Often diffusion-limited | Efficient mixing, high interfacial area | Faster reaction rates, higher yields | durham.ac.uk |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling out" | Predictable performance at larger scales | durham.ac.uk |
| Safety | Large volumes of reagents/solvents | Small reaction volumes at any given time | Reduced risk of thermal runaway | rsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-Tetrahydro-2H-pyran-3-carboxylic acid, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound is typically synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective hydrogenation of α,β-unsaturated esters using Ru-BINAP catalysts can yield the (S)-enantiomer. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization, as elevated temperatures can reduce enantiomeric excess (ee) .
- Data Consideration : Monitor ee via chiral HPLC (e.g., Chiralpak IA column) or polarimetry. Evidence from similar pyran derivatives shows that ee >95% is achievable under controlled conditions .
Q. How is the compound characterized for structural confirmation and purity assessment?
- Methodology :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm stereochemistry and functional groups. Key signals include δ ~2.5–3.5 ppm for pyran protons and δ ~170 ppm for the carboxylic acid carbon .
- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion ([M+H]⁺ at m/z 131.08 for C₆H₁₀O₃) .
- Purity : HPLC with UV detection (λ = 210 nm) using a C18 column and isocratic elution (e.g., 70:30 H₂O:MeCN) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show degradation <5% when stored at 2–8°C in amber vials. Degradation products include lactone derivatives via intramolecular esterification .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of enantioselective synthesis?
- Methodology :
- DFT Calculations : Model transition states to predict enantiomer preference. For example, B3LYP/6-31G(d) simulations can identify favorable binding modes in chiral catalysts .
- Docking Studies : Assess interactions between the substrate and chiral ligands (e.g., phosphine-oxazoline ligands) to improve ee .
Q. What strategies resolve contradictions in reported spectroscopic data for pyran-based carboxylic acids?
- Methodology :
- Comparative Analysis : Cross-reference NMR data from multiple sources (e.g., NIST Chemistry WebBook vs. synthetic literature) to identify solvent- or pH-dependent shifts .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by obtaining single-crystal structures .
Q. How does the compound’s conformation influence its reactivity in nucleophilic acyl substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., THF vs. DMF) to assess steric effects from the pyran ring.
- Steric Maps : Use molecular mechanics (MMFF94) to visualize hindered regions, explaining selectivity in amide bond formation .
Critical Analysis of Evidence
- Contradictions : and list CAS 873397-34-3 for the racemic mixture but imply enantiomeric purity ≥97%, requiring clarification on chiral separation methods.
- Gaps : Limited data on biological activity or catalytic applications. Researchers should prioritize in vitro assays (e.g., enzyme inhibition) to expand utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
